tert-Butyl 1-(morpholine-4-carbonyl)piperidin-4-ylcarbamate
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Overview
Description
tert-Butyl 1-(morpholine-4-carbonyl)piperidin-4-ylcarbamate: is a chemical compound with the molecular formula C15H27N3O4 and a molecular weight of 313.39 g/mol . This compound is known for its unique structure, which includes a morpholine ring, a piperidine ring, and a tert-butyl carbamate group. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-(morpholine-4-carbonyl)piperidin-4-ylcarbamate typically involves the reaction of piperidine derivatives with morpholine and tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in the synthesis include dichloromethane and methanol, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 1-(morpholine-4-carbonyl)piperidin-4-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 1-(morpholine-4-carbonyl)piperidin-4-ylcarbamate is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It is also used in the development of new drugs and therapeutic agents .
Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It is used in preclinical studies to evaluate its efficacy and safety as a drug candidate .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and other fine chemicals. It is also used as an intermediate in the synthesis of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of tert-Butyl 1-(morpholine-4-carbonyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets in the body. The compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- tert-Butyl 1-(morpholine-4-carbonyl)cyclopentylcarbamate
- tert-Butyl 1-benzoyl-4-methylpiperidin-4-ylcarbamate
- tert-Butyl (3-cyclopentyl-1,2,4-oxadiazol-5-yl)methylcarbamate
- tert-Butyl benzyl (4-hydroxybutyl)carbamate
- tert-Butyl (2-morpholin-2-ylethyl)carbamate
Uniqueness: tert-Butyl 1-(morpholine-4-carbonyl)piperidin-4-ylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
tert-butyl N-[1-(morpholine-4-carbonyl)piperidin-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O4/c1-15(2,3)22-13(19)16-12-4-6-17(7-5-12)14(20)18-8-10-21-11-9-18/h12H,4-11H2,1-3H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBQLAOJUWIHGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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